molecular formula C10H5F2N3O B13316469 2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile

2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile

Cat. No.: B13316469
M. Wt: 221.16 g/mol
InChI Key: HCBZVDMQWJRHEK-UHFFFAOYSA-N
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Description

2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and provides unique properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4,5-difluoro-2-nitrobenzoic acid with suitable amines under reductive conditions to form the quinoline core . The reaction conditions often include the use of sodium borohydride as a reducing agent in a basic medium .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in pathogens. The fluorine atoms enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Difluoro-3-nitro-4-hydroxy-2-quinolone
  • 2,3,4-Trichloro-6,7-difluoroquinolone
  • 8-Hydroxyquinoline derivatives

Uniqueness

2-Amino-6,7-difluoro-4-hydroxyquinoline-3-carbonitrile is unique due to the presence of both amino and hydroxyl groups, along with the difluoro substitution on the quinoline ring. This combination of functional groups and fluorine atoms provides the compound with enhanced biological activity and unique chemical properties compared to other similar compounds .

Properties

Molecular Formula

C10H5F2N3O

Molecular Weight

221.16 g/mol

IUPAC Name

2-amino-6,7-difluoro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H5F2N3O/c11-6-1-4-8(2-7(6)12)15-10(14)5(3-13)9(4)16/h1-2H,(H3,14,15,16)

InChI Key

HCBZVDMQWJRHEK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1F)F)NC(=C(C2=O)C#N)N

Origin of Product

United States

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